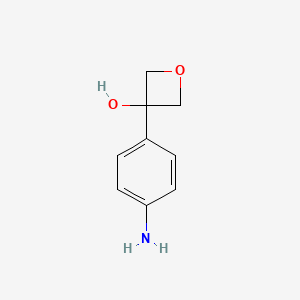

3-(4-氨基苯基)氧杂环-3-醇

描述

3-(4-Aminophenyl)oxetan-3-ol is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is used for research purposes .

Synthesis Analysis

A highly regioselective ring opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide was accomplished. This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters. Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .Molecular Structure Analysis

The molecular structure of 4-(3-aminophenyl)benzonitrile, a compound similar to 3-(4-Aminophenyl)oxetan-3-ol, was studied with Density Functional Theory. The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis

Oxetanes have been employed to improve drugs’ physiochemical properties. The oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .科学研究应用

Synthesis of New Oxetane Derivatives

Oxetanes, including “3-(4-Aminophenyl)oxetan-3-ol”, have been used in the synthesis of new oxetane derivatives . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .

Formation of 2-Hydroxymethyloxetane Motif

The 2-hydroxymethyloxetane motif can be formed in good yield following acetal deprotection . This motif has been found to be useful in various chemical transformations .

Bromination and Epoxidation of Vinyl Derivatives

Vinyl derivatives of “3-(4-Aminophenyl)oxetan-3-ol” have successfully undergone bromination with Br2 or epoxidation with m-CPBA . This allows for further chemical transformations and syntheses .

Synthesis of 3-(4-Substitutedaryloxymethyl) Oxetan-3-ylamines

“3-(4-Aminophenyl)oxetan-3-ol” can be used in the synthesis of novel 3-(4-substitutedaryloxymethyl) oxetan-3-ylamines . This synthesis involves several steps, including cyclization, alkylation, and oxidation .

Preparation of Pharmacologically Active Molecules

Oxetane synthons, including “3-(4-Aminophenyl)oxetan-3-ol”, have been used in the preparation of pharmacologically active molecules . The strained 4-membered ring of oxetane is a strong hydrogen bond acceptor and can be used to develop the solubility of a molecule without compromising its metabolic stability .

Generation of Spirocyclic Azetidine-Oxetane

“3-(4-Aminophenyl)oxetan-3-ol” can be used in the generation of a spirocyclic azetidine-oxetane . This transformation has been successfully applied to N-Boc-azetidin-3-one .

未来方向

Oxetanes, including 3-(4-Aminophenyl)oxetan-3-ol, hold promise as isosteric replacements of the carboxylic acid moiety . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials . Therefore, the future directions for 3-(4-Aminophenyl)oxetan-3-ol likely involve further exploration of its potential applications in drug discovery and development.

属性

IUPAC Name |

3-(4-aminophenyl)oxetan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,11H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEJRBVCKOCSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminophenyl)oxetan-3-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2940970.png)

![ethyl 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]piperazine-1-carboxylate](/img/structure/B2940971.png)

![5-methoxy-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2940974.png)

![1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940975.png)

![4-[3-Hydroxy-1-(3-thienyl)propyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2940978.png)

![6-isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2940980.png)

![4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2940982.png)

![(5-Chloro-2-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2940983.png)

![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2940986.png)

![3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2940988.png)